

# Ethyl tetrahydropyran-4-ylacetate basic properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Ethyl tetrahydropyran-4-ylacetate

Cat. No.: B010011

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl Tetrahydropyran-4-ylacetate**: Properties, Synthesis, and Applications

## Abstract

**Ethyl tetrahydropyran-4-ylacetate** (CAS No. 103260-44-2) is a versatile cyclic ether ester that serves as a valuable intermediate in organic synthesis.<sup>[1][2]</sup> Its unique structural combination of a stable tetrahydropyran ring and a reactive ethyl acetate side chain makes it a significant building block, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).<sup>[3]</sup> This guide provides a comprehensive technical overview of its core properties, synthesis, analytical characterization, reactivity, and applications, with a focus on its relevance to researchers and professionals in drug development.

## Chemical Identity and Physicochemical Properties

**Ethyl tetrahydropyran-4-ylacetate** is a colorless to pale yellow liquid with a characteristic pleasant, fruity odor.<sup>[1]</sup> The molecule features a saturated six-membered tetrahydropyran ring, which imparts moderate polarity and influences its solubility and stability.<sup>[1]</sup>

## Core Identifiers

Property	Value	Reference
CAS Number	103260-44-2	[1][4][5]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>3</sub>	[1][4][5]
Molecular Weight	172.22 g/mol	[1][4][5]
IUPAC Name	ethyl 2-(oxan-4-yl)acetate	[6]
Synonyms	Ethyl 2-(Tetrahydro-2H-Pyran-4-Yl)Acetate, Ethyl tetrahydropyran-4-acetate	[1][5]
InChI Key	JLMMMEDWRUVCEW-UHFFFAOYSA-N	[5][6]
Canonical SMILES	CCOC(=O)CC1CCOCC1	[6]

## Physicochemical Data

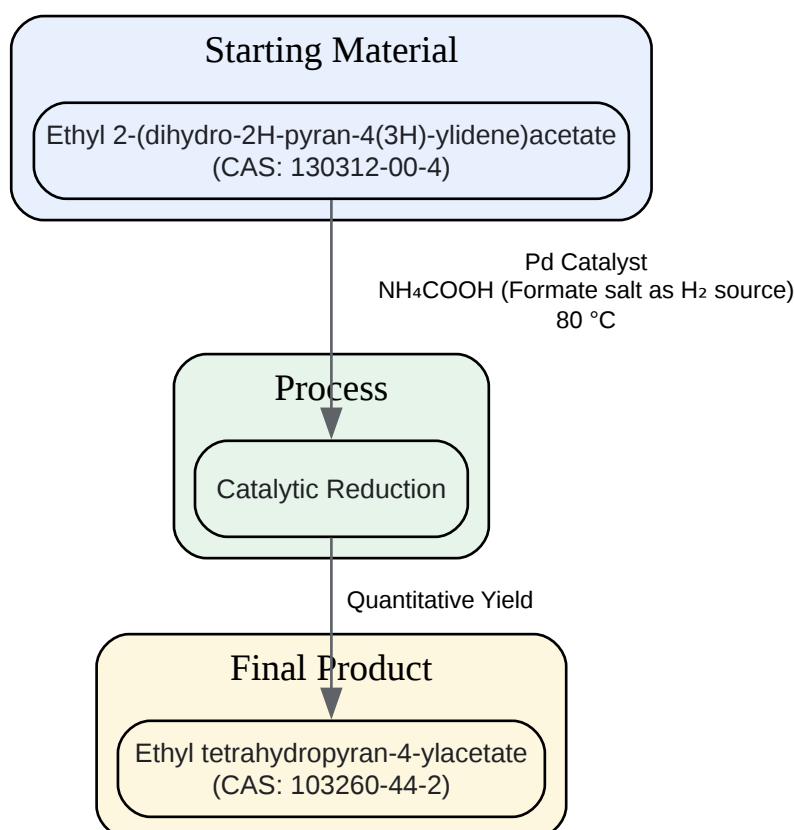
The physical properties of **Ethyl tetrahydropyran-4-ylacetate** make it suitable for a variety of synthetic conditions. Its liquid state at room temperature and solubility in common organic solvents facilitate its use in solution-phase chemistry.

Property	Value	Conditions	Reference
Physical State	Liquid	Ambient	[1][5][6]
Appearance	Colorless to pale yellow	-	[1]
Boiling Point	73-75 °C	0.2 mm Hg	[4]
Density	1.0268 g/cm <sup>3</sup>	13.4 °C	[4]
Solubility	Soluble in various organic solvents; less soluble in water	-	[1]

## Synthesis and Manufacturing

The primary route for synthesizing **Ethyl tetrahydropyran-4-ylacetate** involves the reduction of its unsaturated precursor, ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate. This reaction is typically a catalytic hydrogenation process.[4]

## Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic route from the unsaturated precursor to **Ethyl tetrahydropyran-4-ylacetate**.

## Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol describes the synthesis of **Ethyl tetrahydropyran-4-ylacetate** from its ylidene precursor using palladium as a catalyst and ammonium formate as a hydrogen donor.

Materials:

- Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (16.0 g, 94 mmol)[4]

- Palladium on carbon (Pd/C, 5-10 mol%)
- Ammonium formate (NH<sub>4</sub>COOH) (3-5 equivalents)
- Methanol or Ethanol (solvent)
- Diatomaceous earth (e.g., Celite®)
- Rotary evaporator
- Reaction flask, condenser, and magnetic stirrer

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (16.0 g) and a suitable solvent like methanol (200 mL).
- **Addition of Reagents:** Add ammonium formate to the mixture, followed by the careful addition of the Pd/C catalyst.
- **Reaction Execution:** Heat the reaction mixture to a gentle reflux (approximately 80 °C) with vigorous stirring.<sup>[4]</sup> Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
- **Workup:** Cool the mixture to room temperature. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of the solvent to ensure complete recovery of the product.
- **Isolation:** Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The residue can be further purified if necessary, for example, by vacuum distillation, to yield the final product as a colorless oil.<sup>[4]</sup> A quantitative yield has been reported for this transformation.<sup>[4]</sup>

**Trustworthiness Note:** This self-validating protocol relies on monitoring the disappearance of the starting material by TLC/GC, ensuring the reaction goes to completion. The filtration step effectively removes the heterogeneous catalyst, a critical step for product purity.

## Analytical Characterization

A combination of spectroscopic methods is used to confirm the structure and purity of **Ethyl tetrahydropyran-4-ylacetate**.

## Spectroscopic Data Interpretation

While full spectra are available from suppliers, the expected signatures are described below for validation purposes.<sup>[7]</sup>

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The protons on the tetrahydropyran ring will appear as a complex series of multiplets in the aliphatic region (typically 1.5-4.0 ppm). The methylene protons of the acetate side chain (CH<sub>2</sub>) adjacent to the carbonyl group would appear as a doublet around 2.2 ppm.
- **<sup>13</sup>C NMR Spectroscopy:** The carbon spectrum will show a signal for the carbonyl carbon of the ester at ~172 ppm. The carbons of the ethyl group will appear at ~14 ppm (CH<sub>3</sub>) and ~60 ppm (OCH<sub>2</sub>). The carbons of the tetrahydropyran ring will resonate in the range of ~30-70 ppm.
- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by a strong C=O stretching vibration for the ester functional group, typically appearing around 1735 cm<sup>-1</sup>. C-H stretching vibrations for the sp<sup>3</sup> hybridized carbons will be observed just below 3000 cm<sup>-1</sup>. A prominent C-O stretching band for the ether linkage in the ring is also expected around 1100 cm<sup>-1</sup>.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry would show the molecular ion peak [M]<sup>+</sup> at m/z = 172.<sup>[4]</sup> Common fragmentation patterns would include the loss of the ethoxy group (-OC<sub>2</sub>H<sub>5</sub>, 45 Da) or the entire ethyl acetate side chain.

## Summary of Key Analytical Data

Technique	Key Feature	Expected Value/Observation
Mass Spec (MS)	$[M+H]^+$	$m/z = 173.2$
IR Spectroscopy	C=O Stretch (Ester)	$\sim 1735\text{ cm}^{-1}$
$^1\text{H}$ NMR	Ethyl Group ( $\text{CH}_3$ )	$\sim 1.2\text{ ppm}$ (triplet)
$^1\text{H}$ NMR	Ethyl Group ( $\text{OCH}_2$ )	$\sim 4.1\text{ ppm}$ (quartet)
$^{13}\text{C}$ NMR	C=O Carbon (Ester)	$\sim 172\text{ ppm}$

## Chemical Reactivity and Stability

**Ethyl tetrahydropyran-4-ylacetate**'s reactivity is primarily dictated by its ester functional group.

- **Hydrolysis:** The ester can be hydrolyzed to the corresponding carboxylic acid (tetrahydropyran-4-ylacetic acid) under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and is a common synthetic transformation.
- **Transesterification:** In the presence of an alcohol and an acid or base catalyst, the ethyl ester can be converted to a different ester. This is a key reaction for modifying the properties of the molecule.<sup>[1]</sup>
- **Reduction:** The ester can be reduced to the corresponding primary alcohol (2-(tetrahydropyran-4-yl)ethanol) using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).

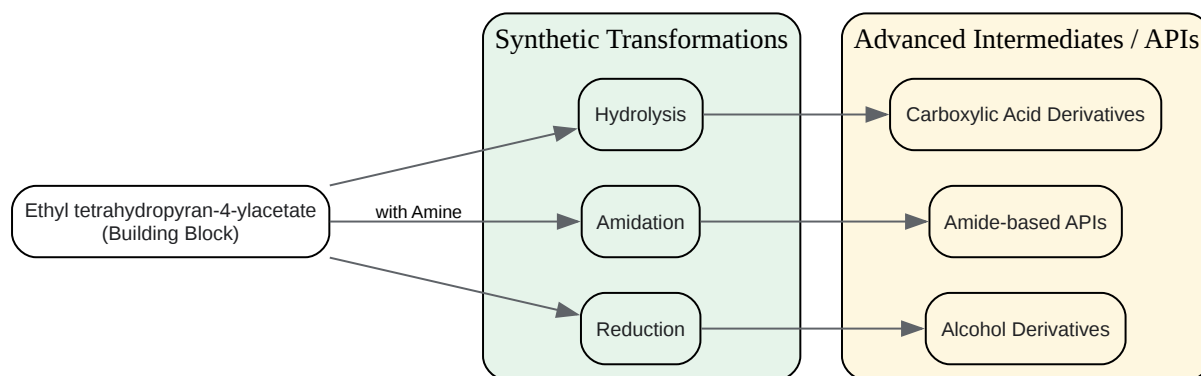
**Storage and Stability:** The compound is stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents to prevent degradation.

## Applications in Research and Drug Development

The tetrahydropyran (THP) motif is a privileged structure in medicinal chemistry. It is found in numerous natural products and FDA-approved drugs, often serving as a metabolically stable, hydrophilic replacement for aromatic or more flexible aliphatic groups.<sup>[3]</sup>

## Role as a Pharmaceutical Intermediate

**Ethyl tetrahydropyran-4-ylacetate** provides a scaffold that can be elaborated into more complex pharmaceutical targets. The ester handle allows for a wide range of chemical modifications, making it a versatile starting point for the synthesis of APIs.[3]



[Click to download full resolution via product page](#)

Caption: Synthetic utility of **Ethyl tetrahydropyran-4-ylacetate** in generating diverse molecular scaffolds.

## Potential in Flavor and Fragrance

As an ester with a pleasant, fruity odor, this compound has potential applications in the flavor and fragrance industry.[1] Esters are widely used as synthetic flavoring and fragrance agents due to their characteristic scents.

## Safety, Handling, and Toxicology

Specific toxicological data for **Ethyl tetrahydropyran-4-ylacetate** is not readily available in public literature.[8] Therefore, a conservative approach to handling is required, based on the properties of its constituent functional groups, particularly the ethyl acetate moiety. For reference, ethyl acetate is known to be a mild irritant and can cause drowsiness or dizziness at high concentrations.[9]

## General Safety Precautions

- Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Fire Safety: While the exact flash point is not listed, similar esters are flammable. Keep away from heat, sparks, open flames, and other ignition sources.<sup>[9]</sup> Use non-sparking tools when handling.
- First Aid:
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.<sup>[10]</sup>
  - Skin Contact: Wash off with soap and plenty of water.<sup>[10]</sup>
  - Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.<sup>[10]</sup>
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.<sup>[10]</sup>

## Hazard Assessment (Inferred)

The following table is an inferred hazard assessment based on structurally related compounds like ethyl acetate and should be used for guidance only. An official Safety Data Sheet (SDS) from the supplier must be consulted for definitive information.



Hazard Type	GHS Classification (Inferred from Ethyl Acetate)	Precautionary Statement	Reference
Physical	H225: Highly flammable liquid and vapor	P210: Keep away from heat/sparks/open flames.	[9]
Health	H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously.	[9]
Health	H336: May cause drowsiness or dizziness	P261: Avoid breathing vapors.	[9]

## References

- Capot Chemical.
- ECHA.
- Oxford Lab Fine Chem LLP.
- International Journal of Pharmaceutical Research and Applications.
- PubChem.
- Food and Chemical Toxicology. RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. [Link]
- Penta Chemicals.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. CAS 103260-44-2: ETHYL TETRAHYDROPYRAN-4-YL-ACETATE [cymitquimica.com]
- 2. 1260-44-2 | Ethyl tetrahydropyran-4-yl-acetate - Capot Chemical [capotchem.com]
- 3. ijprajournal.com [ijprajournal.com]

- 4. ETHYL TETRAHYDROPYRAN-4-YL-ACETATE CAS#: 103260-44-2 [m.chemicalbook.com]
- 5. ETHYL TETRAHYDROPYRAN-4-YL-ACETATE | CymitQuimica [cymitquimica.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. ETHYL TETRAHYDROPYRAN-4-YL-ACETATE(103260-44-2) 1H NMR spectrum [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- To cite this document: BenchChem. [Ethyl tetrahydropyran-4-ylacetate basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010011#ethyl-tetrahydropyran-4-ylacetate-basic-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)